Sodium aristolochate
Overview
Description
Sodium aristolochate is a sodium salt derivative of aristolochic acid, which is a naturally occurring compound found in the Aristolochia plant species. Aristolochic acids are known for their complex structures and significant biological activities. This compound has been isolated from various parts of the Aristolochia plants, including leaves, stems, and roots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aristolochate can be synthesized from aristolochic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving aristolochic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aristolochic acid from Aristolochia plant material, followed by its conversion to this compound using sodium hydroxide. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Sodium aristolochate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aristolochic acid derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Sodium aristolochate has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies have explored its effects on cellular processes and its potential as a biological probe.
Medicine: Research has investigated its pharmacological properties, including its potential use in treating certain diseases.
Industry: this compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of sodium aristolochate involves its interaction with cellular components. It is known to bind to DNA and proteins, leading to various biological effects. The molecular targets include enzymes and receptors involved in cellular signaling pathways. These interactions can result in changes in gene expression, protein function, and cellular metabolism .
Comparison with Similar Compounds
Aristolochic Acid: The parent compound from which sodium aristolochate is derived.
Aristolactams: Another class of compounds found in Aristolochia species with similar biological activities.
Aristolochic Acid Derivatives: Various derivatives of aristolochic acid with different functional groups
Comparison: this compound is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other aristolochic acid derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
10190-99-5 |
---|---|
Molecular Formula |
C17H11NNaO7 |
Molecular Weight |
364.26 g/mol |
IUPAC Name |
sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20); |
InChI Key |
ABKUMATZXTYAPR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.[Na] |
10190-99-5 | |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid aristolochic acid aristolochic acid A aristolochic acid I aristolochic acid I, sodium salt sodium aristolochate Tardolyt |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are sodium aristolochates and where are they found?
A: Sodium aristolochates are salts of aristolochic acids, naturally occurring nitrophenanthrene carboxylic acids. They are found in plants belonging to the genus Aristolochia. Several studies have identified various sodium aristolochate derivatives in different Aristolochia species. For example, this compound I, IIIa, and IVa were isolated from the stems and roots of Aristolochia melastoma , while this compound-II and -IVa were found in the flowers and fruits of Aristolochia zollingeriana . Notably, this compound-VII, a new derivative, was isolated from the root and stem of Aristolochia heterophylla Hemsl .
Q2: Are there methods to differentiate aristolochic acid from its salt, this compound?
A: Yes, spectroscopic techniques like Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy can be used to distinguish aristolochic acid from its sodium salt. The paper by Wu et al. discusses the specific spectral differences between the acid and its salt forms .
Q3: Why is there interest in studying sodium aristolochates?
A3: While sodium aristolochates themselves have shown limited pharmacological activity, their parent compounds, aristolochic acids, have been the subject of much research. This interest stems from the traditional use of Aristolochia species in herbal medicine and the subsequent discovery of aristolochic acid's nephrotoxicity and carcinogenicity. Understanding the chemical properties and biological activity of aristolochic acid derivatives, including their salts, is crucial due to potential health risks associated with these compounds.
Q4: What is the significance of finding this compound-I in Antidesma pentandrum var. barbatum?
A: The isolation of this compound-I from Antidesma pentandrum var. barbatum, a plant not belonging to the Aristolochia genus, is noteworthy . This finding suggests the possibility of either direct transfer of the compound through ecological interactions (e.g., via soil or pollinators) or convergent evolution of the biosynthetic pathways leading to this compound-I in these distinct plant species.
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